![molecular formula C20H24O3 B1202124 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione CAS No. 157397-06-3](/img/structure/B1202124.png)
2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione
Overview
Description
The compound of interest belongs to a class of organic molecules characterized by a complex structure incorporating a cyclopentene-1,3-dione core substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl-methylene group. These compounds are significant for their diverse chemical reactivity and potential applications in various fields of chemistry due to their unique structural features.
Synthesis Analysis
Synthesis routes for cyclopentene-1,3-dione derivatives generally involve catalytic hydrogenation of α-ethoxyalkylidene cyclopent-4-ene-1,3-diones, obtained through the condensation of cyclopent-4-ene-1,3-dione and ethyl esters of ortho acids. These methodologies highlight the versatility and adaptability in synthesizing structurally complex cyclopentene-1,3-dione derivatives (Miki et al., 1967).
Scientific Research Applications
Research on the photolysis of α-diazo β-diketones, including related compounds, revealed the formation of α-oxo ketenes and their subsequent reactions. This study contributes to the understanding of the chemical behavior of ketenes, which are important in synthetic chemistry (Leung-Toung & Wentrup, 1992).
A study of N′-[(Biphenyl-4-yl)methylene]-2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetohydrazide, a structurally related compound, provides insights into its crystal structure and hydrogen bonding patterns. This is relevant for understanding the structural properties of similar chemical entities (Yehye et al., 2010).
The antioxidant activity of derivatives of 2,6-Di-tert-butylphenol, including compounds similar to the one , has been evaluated in the context of lipid peroxidation and hydrogen peroxide decomposition. This highlights the potential of such compounds in biomedical applications (Kolyada et al., 2018).
Research into the oxidation of 4-substituted 2,6-di-tert-butylphenols, including compounds with similar structures, has been conducted. This study provides valuable information about the oxidative behavior of these compounds in alkaline medium (Volod’kin et al., 1982).
Studies on the steric structure of cyclic acetals of 4-hydroxy-3,5-di-tert-butylbenzaldehyde, which is structurally related, offer insights into the conformational aspects of these molecules. This has implications for their reactivity and potential applications (Arbuzov et al., 1979).
The electrochemical reduction process of 4-hydroxy-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, a related compound, has been studied, shedding light on the electrochemical properties and potential applications of similar compounds (Volod’kin et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUMQIBGLKJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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